4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-BROMOPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of bromine atoms and hydroxyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-BROMOPHENYL)PROPANAMIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-bromophenylhydrazinecarboxamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-BROMOPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles, such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-BROMOPHENYL)PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Industrial Applications: It is used in the synthesis of advanced polymers and coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-BROMOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The pathways involved in its mechanism of action include the induction of oxidative stress and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-{4-[2-CHLOROBENZYL]OXY}PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
3-{N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-BROMOPHENYL)PROPANAMIDE is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15Br2N3O3 |
---|---|
Molecular Weight |
469.1 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3-bromophenyl)butanediamide |
InChI |
InChI=1S/C17H15Br2N3O3/c18-12-2-1-3-14(9-12)21-16(24)6-7-17(25)22-20-10-11-8-13(19)4-5-15(11)23/h1-5,8-10,23H,6-7H2,(H,21,24)(H,22,25)/b20-10+ |
InChI Key |
FPJJBWKJONJJNS-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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